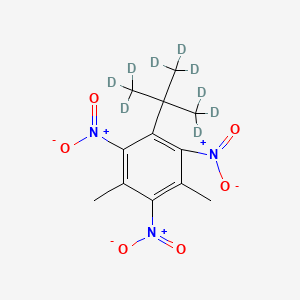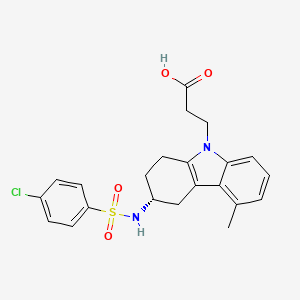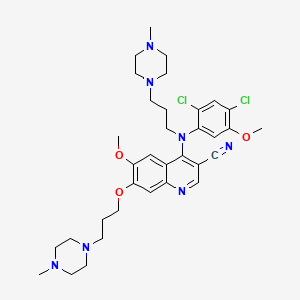
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the use of Boc-serine to form lactone, followed by O-methylation without the need for a catalyst . Another method involves a one-pot process starting from D-serine, where the protection of D-serine with a suitable protecting agent and O-methylation of N-Boc-D-serine is carried out in a single phase system without the use of a phase transfer catalyst .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple and suitable for large-scale production. The process typically involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, which is used for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further pharmaceutical research and development .
Wissenschaftliche Forschungsanwendungen
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it is used as an anticonvulsant for the treatment of partial-onset seizures and diabetic neuropathic pain . Additionally, it is used in the development of new pharmaceuticals and in the study of the structure-activity relationship of similar compounds .
Wirkmechanismus
The mechanism of action of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with voltage-gated sodium channels in the central nervous system. By stabilizing the inactivated state of these channels, the compound reduces neuronal excitability and prevents the propagation of seizures . This mechanism is similar to that of other anticonvulsants, but the specific molecular targets and pathways involved are unique to this compound.
Vergleich Mit ähnlichen Verbindungen
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide is similar to other anticonvulsants such as lacosamide. it is unique in its specific molecular structure, which provides distinct pharmacological properties. Similar compounds include lacosamide, which is also used for the treatment of epilepsy and neuropathic pain .
Conclusion
This compound is a versatile compound with significant applications in pharmaceutical research and development. Its unique chemical structure and pharmacological properties make it a valuable tool in the treatment of neurological disorders and in the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
SGYKCQVUCNHDRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)

![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)


![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)




![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)

![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
